![molecular formula C18H17IN3+ B13825990 [Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium is a complex organic compound that features a naphthalene ring, an iodine atom, and an azanium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium typically involves multi-step organic reactions. One common method includes the reaction of naphthylamine with an appropriate aldehyde to form a Schiff base, followed by iodination and subsequent formation of the azanium group . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps such as purification through recrystallization or chromatography to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium has several scientific research applications:
Wirkmechanismus
The mechanism of action of [Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-3-methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one
- 1,3,4-oxadiazole derivatives
- (dicyanomethylidene)pyridines
Uniqueness
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium is unique due to its combination of a naphthalene ring, an iodine atom, and an azanium group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C18H17IN3+ |
|---|---|
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
[amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium |
InChI |
InChI=1S/C18H16IN3/c1-22(15-9-5-8-14(19)12-15)18(20)21-17-11-4-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H2,20,21)/p+1 |
InChI-Schlüssel |
YEMFBSCVGTUXHD-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+](=C(N)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


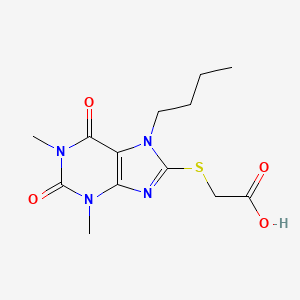
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)

![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide](/img/structure/B13825926.png)
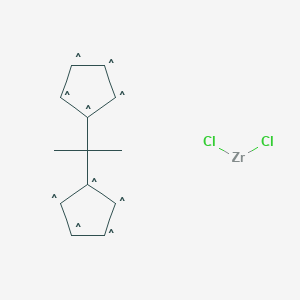
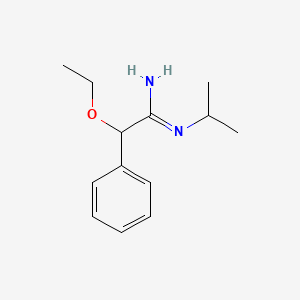
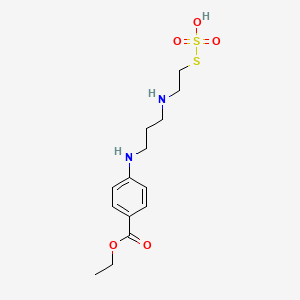
![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)
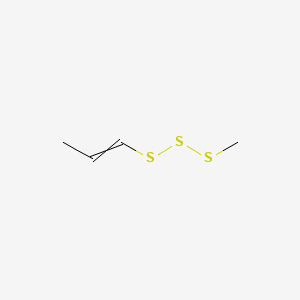
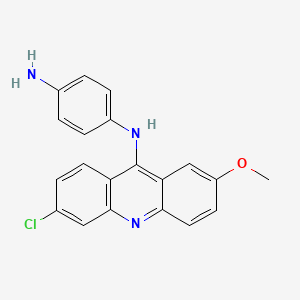
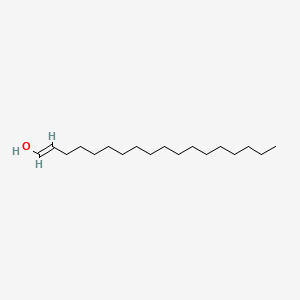
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
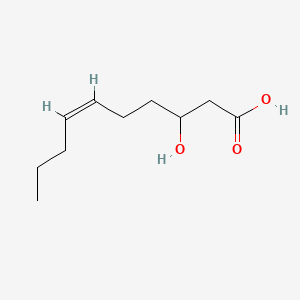
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
